2-Ethyl-6-methoxyphenol

Description

Properties

IUPAC Name |

2-ethyl-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZPVOABCKCPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920335 | |

| Record name | 2-Ethyl-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90534-46-6 | |

| Record name | 6-Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090534466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ETHYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S7PJR6D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethyl-6-methoxyphenol discovery and isolation

An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of 2-Ethyl-6-methoxyphenol

Introduction

2-Ethyl-6-methoxyphenol, also known by its trivial name 6-ethylguaiacol, is a disubstituted phenol that holds a unique position at the intersection of natural product chemistry and synthetic organic chemistry.[1] While its documented "discovery" is linked to its identification in complex natural mixtures, the chemical principles for its synthesis were established long before its first isolation.[2] This compound is of interest to researchers in various fields due to its presence in natural sources like Gossypium hirsutum (cotton) and its potential as a versatile chemical intermediate.[1]

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It deviates from a rigid template to present a narrative that follows the scientific journey of this molecule—from its fundamental properties and identification in nature to the classical and modern methodologies for its synthesis and purification. The protocols and explanations are grounded in established chemical principles, offering insights into the causality behind experimental choices to ensure a self-validating and trustworthy framework.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to any synthetic or isolation effort. These parameters dictate the choice of solvents, purification techniques, and analytical methods. The key properties of 2-Ethyl-6-methoxyphenol are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Ethyl-6-methoxyphenol | PubChem[1] |

| Synonyms | 6-Ethylguaiacol, 6-Ethyl-2-methoxyphenol | PubChem[1] |

| CAS Number | 90534-46-6 | PubChem[1] |

| Molecular Formula | C₉H₁₂O₂ | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| Boiling Point | ~197 °F (91.9 °C) (est.) | The Good Scents Company[3] |

| XLogP3 | 2.3 | PubChem[1] |

| SMILES | CCC1=C(C(=CC=C1)OC)O | PubChem[1] |

| InChIKey | RSZPVOABCKCPKY-UHFFFAOYSA-N | PubChem[1] |

Spectroscopically, the structure of 2-Ethyl-6-methoxyphenol gives rise to characteristic signals. ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons, the ethyl group's methylene and methyl protons, the methoxy group's singlet, and a broad singlet for the phenolic hydroxyl group. Infrared (IR) spectroscopy would show a characteristic broad O-H stretch for the phenol, C-O stretching, and aromatic C-H and C=C absorptions. Mass spectrometry should display a molecular ion peak corresponding to its molecular weight.

Discovery and Natural Occurrence

The formal discovery of 2-Ethyl-6-methoxyphenol is rooted in the field of analytical chemistry and the study of complex natural matrices. While not available in the provided search results, its presence has been reported in Gossypium hirsutum[1].

This type of discovery underscores a common theme in chemistry: a compound may be synthesized and exist as a known entity in the laboratory long before it is identified from a natural source. The techniques required to isolate and identify a single component from a complex mixture like a plant extract or smoke condensate are often more challenging than a targeted synthesis from well-defined starting materials.

Synthetic Pathways: From Historical Principles to Modern Methods

The synthesis of 2-Ethyl-6-methoxyphenol can be approached through several established organic chemistry reactions. The choice of pathway often involves a trade-off between starting material availability, cost, regioselectivity, and overall yield. The logical precursor for this molecule is guaiacol (2-methoxyphenol).

Classical Synthesis: Friedel-Crafts Alkylation of Guaiacol

The most direct conceptual route is the Friedel-Crafts alkylation of guaiacol. This reaction involves the electrophilic substitution of an ethyl group onto the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators. Since the position para to the hydroxyl group is occupied by the methoxy group, and vice-versa, substitution is directed to the positions ortho to these groups. Position 6 is sterically less hindered than position 3, making it a favorable site for ethylation.

Experimental Protocol (Plausible Method)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (DCM).

-

Addition of Reactants: Guaiacol (1.0 equivalent) is dissolved in the same solvent and added to the flask. The mixture is cooled to 0 °C in an ice bath.

-

Ethylation: An ethylating agent, such as ethyl bromide (EtBr, 1.1 equivalents), is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The choice of an ethyl halide is classic for this reaction.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/GC analysis indicates consumption of the starting material.

-

Workup: The reaction is carefully quenched by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and moves the catalyst into the aqueous phase. The organic layer is separated.

-

Extraction & Washing: The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, 5% sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-Ethyl-6-methoxyphenol. Reduced pressure is critical to prevent thermal decomposition at high temperatures.

Modern Industrial Synthesis: Vapor-Phase Alkylation

For larger-scale and more environmentally friendly production, industrial processes often shift from stoichiometric Lewis acids to recyclable solid acid catalysts. Vapor-phase alkylation of phenols is a well-established industrial method noted for its efficiency and selectivity.[4]

The core principle involves passing the reactants in the gas phase over a heated solid catalyst bed. The catalyst, often a modified zeolite or metal oxide, provides acidic sites that facilitate the reaction.[4] In this case, ethanol is used as the ethylating agent. At the high temperatures of the reaction, the catalyst facilitates the dehydration of ethanol to ethylene, which then acts as the electrophile in the alkylation of the phenol.[4]

Experimental Protocol (Industrial Method)

-

Catalyst Preparation: A suitable solid acid catalyst (e.g., a modified γ-alumina or zeolite) is packed into a fixed-bed flow reactor. The catalyst is typically activated in situ by heating under a flow of inert gas.

-

System Setup: The reactor is placed in a tube furnace capable of maintaining temperatures up to 350-450 °C. A high-pressure liquid pump is used to introduce the reactant feed, which is first passed through a vaporizer. A back-pressure regulator maintains the system pressure.

-

Reactant Feed: A liquid feed mixture of guaiacol and ethanol (e.g., a 1:3 molar ratio) is prepared. The use of excess ethanol helps to drive the reaction forward and can improve selectivity.

-

Reaction Conditions: The reactor temperature is set (e.g., 350 °C) and the system is pressurized (e.g., 1 atm).[4] The liquid feed is pumped into the vaporizer (e.g., 250 °C) at a defined weight hourly space velocity (WHSV), for instance, 2.0 h⁻¹.[4]

-

Product Collection: The gaseous effluent from the reactor is passed through a condenser, and the liquid product mixture is collected in a cooled trap.

-

Analysis: The composition of the product mixture is analyzed by Gas Chromatography (GC) to determine the conversion of guaiacol and the selectivity for 2-Ethyl-6-methoxyphenol and other isomers or byproducts.

-

Purification: The collected liquid is subjected to fractional distillation under reduced pressure to separate the desired product from unreacted starting materials, water, and byproducts.[4]

Isolation and Purification Strategies

Whether isolating from a natural source or a synthetic reaction, obtaining a compound in high purity is paramount. The strategy depends heavily on the nature of the mixture and the scale of the operation.

Post-Synthesis Workup and Distillation

For laboratory-scale syntheses, the initial purification involves a standard aqueous workup as described in the Friedel-Crafts protocol. The goal is to remove inorganic salts, catalysts, and acidic or basic impurities. The primary tool for purifying the resulting crude oil is fractional distillation under reduced pressure . This technique is ideal for separating compounds with different boiling points. Operating under vacuum is crucial as it lowers the boiling points of the compounds, preventing potential thermal degradation that can occur at atmospheric pressure.

Chromatographic Methods

Chromatography is an indispensable tool for both the analysis and purification of organic compounds.

-

Gas Chromatography (GC): Due to the volatility of 2-Ethyl-6-methoxyphenol, GC is the preferred method for analyzing its purity.[5] A flame ionization detector (FID) provides quantitative information on the relative amounts of different components in a sample. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification of each component.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for analysis and purification. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like methanol/water or acetonitrile/water), would be a suitable system for separating 2-Ethyl-6-methoxyphenol from more or less polar impurities.

-

Column Chromatography: For laboratory-scale purification where distillation is not effective (e.g., for removing isomers with very close boiling points), silica gel column chromatography can be employed. A nonpolar solvent system, such as hexanes/ethyl acetate, would be used to elute the compounds from the polar silica gel stationary phase.

Advanced Separation Techniques

For challenging separations, particularly from complex biomass-derived oils, more advanced methods may be required. While not specifically documented for 2-Ethyl-6-methoxyphenol, research on the closely related isomer 4-Ethyl-2-methoxyphenol has demonstrated a novel purification method based on complexation with calcium ions.[5][6] This technique involves selectively reacting the target phenol with Ca²⁺ to form a solid complex, which can be filtered off from the liquid impurities. The pure phenol is then regenerated from the complex.[5][6] This approach highlights the potential for developing highly specific, non-chromatographic purification methods for valuable phenolic compounds.

Conclusion

2-Ethyl-6-methoxyphenol serves as an excellent case study in the journey of an organic molecule. Its story spans from its anonymous existence in natural products to its targeted synthesis through both classical and modern industrial chemistry. The principles governing its creation via Friedel-Crafts reactions are foundational to organic chemistry, while its production via vapor-phase catalysis showcases the drive for efficiency, selectivity, and sustainability in modern chemical manufacturing. The diverse array of techniques available for its isolation and purification—from distillation and chromatography to innovative complexation methods—equips researchers with a robust toolkit to obtain this valuable compound for further study and application.

References

-

2-Ethyl-6-methoxyphenol | C9H12O2 | CID 180594. PubChem, National Institutes of Health. Available from: [Link]

- CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method. Google Patents.

- EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline. Google Patents.

- US3376351A - Process for producing methoxyphenol or ethoxyphenol. Google Patents.

-

2-ethyl-6-methoxyphenol, 90534-46-6. The Good Scents Company. Available from: [Link]

- CN108689810A - To the synthetic method of methoxy ethyl phenol. Google Patents.

- GB1100480A - Process for producing methoxyphenol or ethoxyphenol. Google Patents.

-

(E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. National Center for Biotechnology Information (PMC), NIH. Available from: [Link]

-

Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. ResearchGate. Available from: [Link]

-

2-Methoxy-6-methylphenol. NIST WebBook. Available from: [Link]

-

Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI. Available from: [Link]

-

Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. Available from: [Link]

-

Chapter 12 - Chromatography. Chromedia. Available from: [Link]

-

Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. CDC Stacks. Available from: [Link]

-

A new synthesis of thiophenes and thiapyrans. Indian Academy of Sciences. Available from: [Link]

-

Methoxyphenols extraction from hydrodeoxygenation aliphatic-model phases: An in-silico and experimental study. ResearchGate. Available from: [Link]

-

Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. National Center for Biotechnology Information (PMC), NIH. Available from: [Link]

-

"The synthesis and chromatographic separation of 2-ethyl-6-methylcycloh" by Céleste Marie Pritchard. Smith Scholarworks. Available from: [Link]

Sources

- 1. 2-Ethyl-6-methoxyphenol | C9H12O2 | CID 180594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-ethyl-6-methoxyphenol, 90534-46-6 [thegoodscentscompany.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of 2-Ethyl-6-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the natural occurrences of 2-Ethyl-6-methoxyphenol, a substituted guaiacol derivative. While its documented presence in the biosphere is limited, this guide synthesizes available data and provides a scientifically grounded exploration of its most significant natural source: the thermal degradation of lignin. We delve into a putative biosynthetic pathway, leveraging established principles of phenylpropanoid metabolism, and present detailed, field-proven protocols for the extraction, isolation, and characterization of this compound from complex natural matrices. This document is intended for researchers, scientists, and drug development professionals interested in the sourcing and analysis of naturally occurring phenolic compounds.

Introduction to 2-Ethyl-6-methoxyphenol

2-Ethyl-6-methoxyphenol, also known as 6-ethylguaiacol, is an aromatic organic compound with the molecular formula C₉H₁₂O₂. As a derivative of 2-methoxyphenol (guaiacol), it belongs to the broad class of phenolic compounds that are widespread in the plant kingdom and are products of various natural and industrial processes. Its structure, characterized by a hydroxyl group, a methoxy group, and an ethyl group on the benzene ring, imparts specific chemical and organoleptic properties. While not as extensively studied as other guaiacol derivatives like eugenol or vanillin, 2-Ethyl-6-methoxyphenol is of interest for its potential biological activities and as a marker compound in certain natural products.

Table 1: Physicochemical Properties of 2-Ethyl-6-methoxyphenol

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| IUPAC Name | 2-Ethyl-6-methoxyphenol | |

| CAS Number | 90534-46-6 | |

| Boiling Point (est.) | 233.23 °C @ 760 mm Hg | |

| Flash Point (est.) | 197.00 °F (91.90 °C) | |

| Water Solubility (est.) | 693.8 mg/L @ 25 °C |

Natural Sources and Formation

The occurrence of 2-Ethyl-6-methoxyphenol in nature is not widespread in its free form within living organisms. Its presence is primarily linked to the transformation of plant-derived macromolecules, particularly lignin.

Documented Natural Occurrences

Direct identification of 2-Ethyl-6-methoxyphenol in natural sources is sparse. To date, it has been reported in:

-

Gossypium hirsutum (Upland Cotton): The compound has been identified as a constituent of the cotton plant.[1] The specific biosynthetic pathway leading to its formation in cotton has not been elucidated but is likely related to the plant's phenylpropanoid metabolism.

-

Cooked Bacon: The presence of 2-Ethyl-6-methoxyphenol in cooked bacon is a strong indicator of its formation through the pyrolysis of wood smoke components used in the curing process.[2][3]

Lignin Pyrolysis: The Primary "Natural" Source

The most significant source of 2-Ethyl-6-methoxyphenol and related guaiacol derivatives is the thermal decomposition (pyrolysis) of lignin.[4] Lignin is a complex polymer of aromatic alcohols (monolignols) and is a major component of the cell walls of woody plants.

The structure of lignin is based on phenylpropanoid units, primarily:

-

p-Coumaryl alcohol: Forms p-hydroxyphenyl (H) units.

-

Coniferyl alcohol: Forms guaiacyl (G) units.

-

Sinapyl alcohol: Forms syringyl (S) units.

The pyrolysis of lignin from gymnosperms (softwoods), which is rich in guaiacyl units, yields a higher proportion of guaiacol and its derivatives.[4] The thermal cleavage of the ether and carbon-carbon bonds within the lignin polymer releases a variety of volatile phenolic compounds. 2-Ethyl-6-methoxyphenol is one such product, likely formed through the cleavage and subsequent modification of the side chains of the guaiacyl propane units.

Experimental Protocols: Extraction and Isolation

The choice of extraction method for 2-Ethyl-6-methoxyphenol depends on the matrix and the desired scale of isolation. For bulk isolation from biomass, steam distillation is effective. For trace analysis from complex matrices like food or plant tissue, solid-phase microextraction (SPME) is a sensitive and solventless technique.

Protocol 1: Steam Distillation for Bulk Isolation from Smoked Wood Chips

This protocol is designed for the isolation of volatile phenolic compounds from a lignin-rich matrix that has undergone thermal treatment.

Rationale: Steam distillation is effective for separating volatile compounds from non-volatile materials. By passing steam through the matrix, the volatile phenols are vaporized and co-distill with the water, and can then be recovered from the condensate.

Materials:

-

Smoked hardwood chips (e.g., hickory, oak)

-

Distilled water

-

Sodium chloride (NaCl)

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Steam distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the smoked wood chips to a coarse powder to increase the surface area for efficient extraction.

-

Distillation Setup: Place 200 g of the ground wood chips into the distillation flask of the steam distillation apparatus. Add 500 mL of distilled water and a saturating amount of NaCl to increase the boiling point and aid in the "salting out" of organic compounds.

-

Steam Distillation: Begin passing steam through the flask. Collect the distillate in a receiving flask. Continue distillation until at least 1 L of distillate has been collected. The distillate will be a milky emulsion.

-

Liquid-Liquid Extraction: Cool the distillate to room temperature. Transfer the distillate to a large separatory funnel. Extract the aqueous distillate three times with 150 mL portions of diethyl ether or DCM.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

-

Concentration: Filter off the sodium sulfate and concentrate the organic extract using a rotary evaporator at a low temperature (e.g., 35-40 °C) to avoid loss of the volatile phenols.

-

Purification (Optional): The resulting crude extract can be further purified by column chromatography on silica gel if individual compounds are to be isolated.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Trace Analysis

This protocol is suitable for the analysis of 2-Ethyl-6-methoxyphenol in a food matrix (e.g., smoked meat) or plant tissue (Gossypium hirsutum). [5] Rationale: HS-SPME is a highly sensitive, solvent-free extraction technique ideal for volatile and semi-volatile compounds in complex matrices. Analytes are partitioned from the sample headspace onto a coated fiber, which is then directly desorbed into the GC injector. [6] Materials:

-

SPME fiber assembly (e.g., 85 µm Carboxen/Polydimethylsiloxane - CAR/PDMS)

-

20 mL headspace vials with PTFE-lined septa

-

Heating block or water bath

-

GC-MS system with an SPME-compatible injector

Procedure:

-

Sample Preparation: Homogenize 2 g of the sample (e.g., smoked bacon or cotton leaf tissue) and place it into a 20 mL headspace vial. Add a small amount of NaCl to aid the release of volatiles.

-

Internal Standard: Spike the sample with a suitable internal standard (e.g., deuterated 4-ethylphenol) for quantification.

-

Incubation and Extraction: Seal the vial and place it in a heating block at 60 °C for a 15-minute equilibration period. After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at the same temperature.

-

Desorption: Retract the fiber and immediately insert it into the heated injector port (e.g., 250 °C) of the GC-MS for thermal desorption of the analytes onto the analytical column. Desorb for 5 minutes.

-

Analysis: Start the GC-MS analysis run concurrently with the desorption.

Analytical Workflow: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of 2-Ethyl-6-methoxyphenol in extracts. [6][7]

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of volatile phenols. These should be optimized for the specific instrument and column used.

Table 2: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes. |

| Injection Mode | Splitless (for SPME) or Split (10:1 for liquid injection) | Splitless mode is used for trace analysis to transfer the entire sample to the column. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic resolution. |

| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 8 °C/min, hold 5 min | A temperature ramp to separate compounds based on their boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Mode | Full Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification | Full scan is used to identify unknown compounds. SIM mode increases sensitivity and selectivity for target analytes. |

| SIM Ions for Quantification | m/z 152 (Molecular Ion), 137, 109 | The molecular ion is typically used for quantification, with qualifier ions for confirmation. |

Data Analysis and Quantification

-

Identification: The identification of 2-Ethyl-6-methoxyphenol is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The fragmentation pattern should also be matched against a spectral library (e.g., NIST).

-

Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of 2-Ethyl-6-methoxyphenol in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

While 2-Ethyl-6-methoxyphenol is not a widely distributed metabolite in living plants, its formation through the pyrolysis of lignin establishes it as a significant natural product derived from biomass. This guide has provided a framework for understanding its origins, from a putative biosynthetic pathway to its generation in processes like wood smoking. The detailed protocols for extraction and GC-MS analysis offer robust methodologies for researchers to isolate and quantify this compound from various complex matrices. Further research into the specific enzymatic pathways in plants like Gossypium hirsutum and a broader screening of pyrolysis products from different lignocellulosic sources will undoubtedly expand our knowledge of this and other related alkylguaiacols.

References

-

Biosynthesis of Diverse Class Flavonoids via Shikimate and Phenylpropanoid Pathway. (n.d.). IntechOpen. [Link]

-

Tohge, T., Watanabe, M., Hoefgen, R., & Fernie, A. R. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science, 4, 62. [Link]

- Tzin, V., & Galili, G. (2010). The shikimate pathway and its branches in plants. Trends in Plant Science, 15(9), 500-507.

- Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503.

-

The Good Scents Company. (n.d.). 2-ethyl-6-methoxyphenol. Retrieved from [Link]

- Potthast, K. (1974). Determination of phenols in smoked meat products. Acta Alimentaria, 3(2), 189-199.

- Faix, O., Meier, D., & Fortmann, I. (1990). Lignin pyrolysis products: their structures and their significance as biomarkers. Holz als Roh- und Werkstoff, 48(7-8), 351-354.

-

Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

- Kawamoto, H., Hatanaka, W., & Saka, S. (2003). Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether. Journal of Wood Science, 49(2), 146-152.

- Brand, S., Hardi, F., & Hornung, U. (2018). From Pulp to Aromatic Products: Reaction Pathways of Lignin Depolymerization. Energy & Fuels, 32(10), 10839-10851.

-

Potthast, K. (1974). DETERMINATION OF PHENOLS IN SMOKED MEAT PRODUCTS. Biblioteka Nauki. [Link]

- Brebu, M., & Vasile, C. (2010). Use of Pyrolysis–Gas Chromatography/Mass Spectrometry as a Tool to Study the Natural Variation in Biopolymers in Different Tissues of Economically Important European Softwood Species. Polymers, 15(21), 4589.

- Van Erven, G., Boubol, K. P., & Kabel, M. A. (2017). Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS. Analytical Chemistry, 89(19), 10416-10423.

- del Río, J. C., Rencoret, J., Prinsen, P., Martínez, Á. T., Ralph, J., & Gutiérrez, A. (2012). Structural characterization of wheat straw lignin as revealed by analytical pyrolysis, 2D-NMR, and degradative methods. Journal of agricultural and food chemistry, 60(23), 5922-5935.

-

FlavScents. (n.d.). 2-ethyl-6-methoxyphenol. Retrieved from [Link]

-

Ház, A., Šurina, I., Sládková, A., Jablonský, M., Peller, A., & Šimon, P. (2014). Lignin pyrolysis. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 180594, 2-Ethyl-6-methoxyphenol. Retrieved from [Link]

- Singh, S., Chhatwal, H., & Pandey, A. (2024). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin.

- Kawamoto, H., & Saka, S. (2008). Role of methoxyl group in char formation from lignin-related compounds. Journal of Analytical and Applied Pyrolysis, 84(1), 79.

- Wallace, S., & Johnson, E. (2020). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. Proceedings of the National Academy of Sciences, 117(41), 25483-25491.

- Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-81.

- Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.

- Cox, K. L., Schöne, L., & Sacks, G. L. (2018).

- Wang, Y., He, Z., & Li, C. (2013). Selective Production of Phenol, Guaiacol and 2,6-Dimethoxyphenol by Alkaline Hydrothermal Conversion of Lignin. Energy & Fuels, 27(12), 7458-7464.

-

Bertoli, A., Leonardi, M., & Pistelli, L. (2010). SPME-GC-MS analysis scheme for fresh plant material. ResearchGate. [Link]

-

Ház, A., Šurina, I., Sládková, A., Jablonský, M., Peller, A., & Šimon, P. (2014). Lignin pyrolysis. ResearchGate. [Link]

- Feng, Y., & Wang, X. (2021). Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 26(18), 5613.

- Toth, L. (1981). Phenolic components of smoked meat products. Journal of Agricultural and Food Chemistry, 29(4), 834-838.

- Liu, D., Cong, X., & Liu, X. (2017). Identification of Lignin-Derived p-Bis(2,6-dimethoxyphenol)yl Compounds in Bio-oil with Mass Spectrometry. Energy & Fuels, 31(7), 7248-7254.

-

Singh, S., Chhatwal, H., & Pandey, A. (2020). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. PubMed. [Link]

-

Perveen, F., & Khan, M. A. (2009). HPLC profile of cotton phenols. Showing obvious quantitative differences for syringic and ferulic acids in resistant and susceptible varieties. ResearchGate. [Link]

- Noestheden, M., Thiessen, K., Dennis, E. G., Tiet, B., & Zandberg, W. F. (2017). Quantitating Organoleptic Volatile Phenols in Smoke-Exposed Vitis vinifera Berries. Journal of Agricultural and Food Chemistry, 65(38), 8418-8425.

- Vanholme, R., Demedts, B., Morreel, K., Ralph, J., & Boerjan, W. (2010). Lignin Biosynthesis and Structure. Plant Physiology, 153(3), 895-905.

- Baerson, S. R., Schröder, J., Cook, D., Rimando, A. M., Pan, Z., Dayan, F. E., Noonan, B. P., & Duke, S. O. (2010). Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family?. Plant Signaling & Behavior, 5(10), 1286-1289.

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. The pattern of shikimate pathway and phenylpropanoids after inhibition by glyphosate or quinate feeding in pea roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Guaiacol - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

biosynthesis pathway of 2-Ethyl-6-methoxyphenol

An In-depth Technical Guide to the Biosynthesis of 2-Ethyl-6-methoxyphenol

Authored by a Senior Application Scientist

Abstract

2-Ethyl-6-methoxyphenol, a substituted guaiacol derivative, is a molecule of interest due to its presence in natural products and its potential applications.[1][2] While its direct biosynthetic pathway has not been fully elucidated in a single organism, a comprehensive understanding can be constructed by examining related, well-characterized metabolic routes in plants and microorganisms. This guide provides a scientifically grounded, proposed biosynthetic pathway for 2-Ethyl-6-methoxyphenol, starting from the central shikimate pathway and proceeding through key intermediates such as ferulic acid and 4-vinylguaiacol. We will delve into the enzymatic logic, provide a plausible mechanistic framework, and outline experimental methodologies for pathway verification. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who seek a deeper understanding of the biosynthesis of substituted phenolic compounds.

Introduction to 2-Ethyl-6-methoxyphenol

2-Ethyl-6-methoxyphenol, also known as 6-ethylguaiacol, is a phenolic compound that has been identified in sources such as cotton (Gossypium hirsutum) and as a flavor component in cooked bacon.[1][2] Its structure, featuring a guaiacol backbone with an ethyl substitution, suggests a biosynthetic origin rooted in phenylpropanoid metabolism. Understanding the biosynthesis of such molecules is crucial for their potential biotechnological production, as well as for elucidating their physiological roles in the organisms that produce them.

The Foundational Shikimate Pathway: Gateway to Aromatic Compounds

The biosynthesis of nearly all aromatic compounds in plants, bacteria, and fungi begins with the shikimate pathway .[3] This highly conserved seven-step metabolic route converts the primary metabolites phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the last common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3][4][5]

The initial steps of the shikimate pathway involve the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-dehydroquinate, which is then converted through a series of enzymatic reactions to shikimate.[3] Subsequent phosphorylation and the addition of another molecule of phosphoenolpyruvate lead to the formation of 5-enolpyruvylshikimate-3-phosphate (EPSP).[3] The pathway culminates with the synthesis of chorismate by chorismate synthase.[3]

Diagram of the Shikimate Pathway

Sources

A Technical Guide to the Structural Elucidation of 2-Ethyl-6-methoxyphenol

Foreword: The Imperative of Unambiguous Identification

Chapter 1: Foundational Properties and Synthetic Context

Before embarking on elucidation, understanding the target molecule's basic properties and likely synthetic origin is crucial. This context informs our expectations and helps anticipate potential isomeric impurities. 2-Ethyl-6-methoxyphenol is a substituted phenol, a class of compounds prevalent in both natural and synthetic chemistry.

A common synthetic route involves the Friedel-Crafts alkylation of guaiacol (2-methoxyphenol).[1] This reaction, however, can potentially yield positional isomers, primarily 4-ethyl-2-methoxyphenol, making rigorous purification and subsequent characterization essential.

Table 1: Physicochemical Properties of 2-Ethyl-6-methoxyphenol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-ethyl-6-methoxyphenol | [2] |

| Synonyms | 6-Ethylguaiacol, 6-Ethyl-2-methoxyphenol | [2] |

| CAS Number | 90534-46-6 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Monoisotopic Mass | 152.08373 Da |[2] |

Chapter 2: The Integrated Elucidation Strategy

Structural elucidation is a process of inquiry where each piece of evidence corroborates the others. A single technique is rarely sufficient; instead, we construct a logical workflow that combines separation science with multiple spectroscopic methods to build an unassailable structural assignment. This integrated approach ensures the trustworthiness of the final identification.

Chapter 3: Purity and Separation: The Critical First Step

No spectroscopic analysis can be trusted if the sample is impure. The primary challenge in the context of 2-Ethyl-6-methoxyphenol is its potential contamination with positional isomers. Therefore, chromatographic separation is not merely a purification step but a foundational part of the elucidation itself.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: For volatile, thermally stable compounds like substituted phenols, GC-MS is the premier tool for initial assessment.[3][4] It provides two orthogonal pieces of data: the retention time (a measure of polarity and volatility) and the mass spectrum (a fingerprint of the molecule's structure and mass). Derivatization, such as silylation, is often employed to block the acidic phenolic proton, improving peak shape and thermal stability.[5][6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation (Silylation): To a solution of the analyte (1 mg) in pyridine (100 µL), add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) (100 µL). Heat at 60°C for 30 minutes.

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230°C.

-

Expected Outcome: The analysis should yield a sharp chromatographic peak at a specific retention time, whose mass spectrum shows a molecular ion (M⁺) corresponding to the silylated derivative (mass = 152 + 72 = 224 Da) and a fragmentation pattern characteristic of the analyte.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: While GC-MS is excellent, HPLC can offer superior selectivity for positional isomers that may be difficult to resolve by GC.[7] A pentafluorophenyl (PFP) stationary phase is particularly effective for separating aromatic positional isomers due to unique π-π, dipole-dipole, and ion-exchange interactions.[8]

Experimental Protocol: HPLC-DAD Analysis

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.

-

HPLC Conditions:

-

Column: Hypersil GOLD VANQUISH PFP (or equivalent), 150 mm x 2.1 mm, 1.9 µm particle size.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 80% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

-

Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at ~275 nm (the typical λ_max for phenols).

Chapter 4: Spectroscopic Interrogation: Deciphering the Molecular Blueprint

With a demonstrably pure sample, we can now employ a suite of spectroscopic techniques to assemble the molecular structure piece by piece.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most definitive method for structural elucidation in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and their connectivity.

4.1.1 ¹H NMR Spectroscopy This technique reveals the number of different types of protons and their neighboring environments. For 2-Ethyl-6-methoxyphenol, we predict a specific set of signals.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~6.95 | t, J ≈ 7.8 Hz | 1H | H-4 (Aromatic) | Triplet due to coupling with two adjacent protons (H-3, H-5). |

| ~6.85 | d, J ≈ 7.8 Hz | 1H | H-3 or H-5 (Aromatic) | Doublet due to coupling with H-4. |

| ~6.80 | d, J ≈ 7.8 Hz | 1H | H-3 or H-5 (Aromatic) | Doublet due to coupling with H-4. |

| ~5.70 | s (broad) | 1H | -OH | Phenolic proton, typically a broad singlet; position is concentration-dependent. |

| 3.88 | s | 3H | -OCH₃ | Singlet, characteristic of methoxy protons with no adjacent protons. |

| 2.75 | q, J ≈ 7.6 Hz | 2H | -CH₂-CH₃ | Quartet due to coupling with the three methyl protons. |

| 1.25 | t, J ≈ 7.6 Hz | 3H | -CH₂-CH₃ | Triplet due to coupling with the two methylene protons. |

4.1.2 ¹³C NMR Spectroscopy This technique identifies all unique carbon atoms in the molecule. For the C₉H₁₂O₂ formula of our target, we expect to see 9 distinct signals.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~146.5 | C-1 or C-6 (Aromatic C-O) | Quaternary carbons bonded to oxygen are highly deshielded. |

| ~145.8 | C-1 or C-6 (Aromatic C-O) | Quaternary carbons bonded to oxygen are highly deshielded. |

| ~124.0 | C-2 (Aromatic C-Ethyl) | Quaternary carbon attached to the ethyl group. |

| ~121.5 | C-4 (Aromatic C-H) | Aromatic methine carbon. |

| ~119.8 | C-5 (Aromatic C-H) | Aromatic methine carbon. |

| ~110.5 | C-3 (Aromatic C-H) | Aromatic methine carbon. |

| ~56.0 | -OCH₃ | Methoxy carbon, highly characteristic chemical shift. |

| ~23.5 | -CH₂-CH₃ | Aliphatic methylene carbon. |

| ~14.2 | -CH₂-CH₃ | Aliphatic methyl carbon. |

4.1.3 2D NMR for Unambiguous Connectivity To provide irrefutable proof of the substitution pattern, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It shows correlations between protons and carbons that are 2-3 bonds away.

The key correlation is from the methoxy protons (H at δ 3.88) to the aromatic carbon at the C-6 position. Concurrently, a correlation from the ethyl methylene protons (H at δ 2.75) to the C-2 and C-1 positions confirms their ortho relationship. This pattern is unique to 2-Ethyl-6-methoxyphenol and rules out other isomers.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] For a substituted phenol, the spectrum is expected to show several characteristic absorption bands.[10][11]

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Significance |

|---|---|---|---|

| 3550–3200 | Strong, Broad | O–H Stretch | Confirms the presence of the hydroxyl (-OH) group. Broadness indicates hydrogen bonding.[11] |

| 3100–3000 | Medium, Sharp | Aromatic C–H Stretch | Indicates protons on the benzene ring. |

| < 3000 | Medium-Weak | Aliphatic C–H Stretch | Confirms the C-H bonds of the ethyl group. |

| 1600–1450 | Medium-Strong | Aromatic C=C Stretch | Characteristic of the benzene ring itself. |

| ~1250 | Strong | Aromatic C–O Stretch | Strong absorption confirming the phenol C-O bond. |

The presence of all these bands provides a robust functional group fingerprint consistent with the proposed structure.

Mass Spectrometry (MS)

Expertise & Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the exact molecular weight from the molecular ion (M⁺) peak and structural clues from the fragmentation pattern.

Data Interpretation:

-

Molecular Ion (M⁺): The spectrum must show a peak at m/z 152 , corresponding to the molecular formula C₉H₁₂O₂. A high-resolution MS (HRMS) measurement would confirm this mass to within a few parts per million (e.g., 152.0837 Da).[2]

-

Fragmentation: The molecule will break apart in a predictable way upon ionization. The most characteristic fragmentation is the benzylic cleavage to lose the terminal methyl of the ethyl group, or the entire ethyl group itself.

The observation of a strong peak at m/z 123 (M-29) is highly diagnostic for the loss of an ethyl group, strongly supporting the presence of this substituent on the aromatic ring.

Chapter 5: Final Synthesis of Evidence

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. Each experiment validates the others, creating the self-validating system required for absolute confidence.

Table 5: Cross-Correlation of Spectroscopic Data and Structural Features

| Structural Feature | Evidence from ¹H NMR | Evidence from ¹³C NMR | Evidence from IR | Evidence from MS |

|---|---|---|---|---|

| Phenolic -OH | Broad singlet ~5.7 ppm | C-O signal ~146 ppm | Broad O-H stretch ~3400 cm⁻¹ | - |

| Methoxy Group | Singlet ~3.88 ppm (3H) | Signal ~56.0 ppm | - | Loss of •CH₃ (M-15) |

| Ethyl Group | Quartet ~2.75 ppm (2H), Triplet ~1.25 ppm (3H) | Signals ~23.5 & ~14.2 ppm | Aliphatic C-H < 3000 cm⁻¹ | Loss of •C₂H₅ (M-29) |

| 1,2,6-Substitution | Aromatic pattern (t, d, d) | 6 unique aromatic signals | Out-of-plane C-H bends | - |

| Molecular Formula | Integration adds to 12H | 9 unique carbon signals | - | M⁺ peak at m/z 152 |

Conclusion

The structural elucidation of 2-Ethyl-6-methoxyphenol, as detailed in this guide, is a systematic process of elimination and confirmation. By beginning with chromatographic techniques to ensure absolute purity and then applying a suite of orthogonal spectroscopic methods (NMR, IR, MS), we generate a dataset where every piece of evidence corroborates the others. The specific splitting patterns in ¹H NMR, the unique carbon count in ¹³C NMR, the functional group confirmation by IR, and the distinct fragmentation in MS collectively form an undeniable fingerprint of the molecule. This rigorous, evidence-based approach is the standard by which all molecular characterization should be judged, ensuring integrity and reproducibility in scientific and industrial applications.

References

-

Wikipedia. Guaiacol. [Link]

-

Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods. [Link]

-

Cai, Y., et al. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Environmental Chemistry. [Link]

-

Diallo, M. (2011). Infrared Spectroelectrochemical Study of the Oxidation of Substituted Phenols of relevance to the Surface Oxidation of Polystyrene. UCL Discovery. [Link]

-

Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. [Link]

-

Razali, N., et al. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]

-

Coggeshall, N.D. (1947). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 180594, 2-Ethyl-6-methoxyphenol. [Link]

-

Psathaki, M., et al. (2013). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. ResearchGate. [Link]

-

University of California, Los Angeles. Spectroscopy Tutorial: Phenols and Enols. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

-

MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

-

Vlase, T., et al. (2014). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Journal of the Serbian Chemical Society. [Link]

-

ResearchGate. (2017). Effect of solvent on the alkylation of guaiacol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Ethyl-6-methoxyphenol | C9H12O2 | CID 180594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. matec-conferences.org [matec-conferences.org]

- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

spectroscopic data of 2-Ethyl-6-methoxyphenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-6-methoxyphenol

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. 2-Ethyl-6-methoxyphenol, a substituted phenolic compound, presents a unique combination of functional groups that are of interest in various applications, including as a building block in the synthesis of more complex molecules. Its biological activity and chemical reactivity are intrinsically linked to its precise molecular structure. Therefore, a comprehensive understanding of its spectroscopic signature is essential for its identification, purity assessment, and quality control.

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Ethyl-6-methoxyphenol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system of characterization, the congruence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the spectroscopic properties of this compound.

The predictions and interpretations herein are based on fundamental principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of 2-Ethyl-6-methoxyphenol is presented below, with a numbering scheme for the carbon and hydrogen atoms.

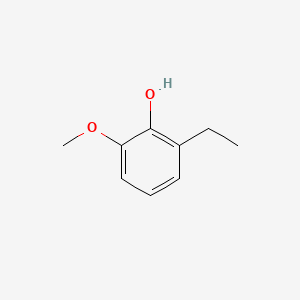

Caption: Molecular structure of 2-Ethyl-6-methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Ethyl-6-methoxyphenol is predicted to show distinct signals for the aromatic protons, the ethyl group, the methoxy group, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| -OH | ~5.0 - 6.0 | singlet (broad) | - | 1H |

| Ar-H | ~6.7 - 7.0 | multiplet | - | 3H |

| -OCH₃ | ~3.8 | singlet | - | 3H |

| -CH₂- | ~2.7 | quartet | ~7.6 | 2H |

| -CH₃ | ~1.2 | triplet | ~7.6 | 3H |

Interpretation and Causality:

-

-OH Proton: The chemical shift of the phenolic proton can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will likely appear as a complex multiplet in the range of 6.7-7.0 ppm. The electron-donating effects of the hydroxyl, methoxy, and ethyl groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm).

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. The chemical shift of methoxy groups on a benzene ring is typically around 3.8 ppm.

-

Ethyl Group Protons (-CH₂CH₃): The methylene protons (-CH₂-) are adjacent to the aromatic ring and will be deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-OH (C5) | ~145 |

| C-OCH₃ (C1) | ~148 |

| C-Et (C2) | ~125 |

| C-H (Aromatic) | ~110 - 122 |

| C-H (Aromatic) | ~110 - 122 |

| C-H (Aromatic) | ~110 - 122 |

| -OCH₃ | ~56 |

| -CH₂- | ~23 |

| -CH₃ | ~14 |

Interpretation and Causality:

-

Aromatic Carbons: The carbons directly attached to the oxygen atoms (C1 and C5) are expected to be the most deshielded of the aromatic carbons, appearing downfield around 145-148 ppm. The carbon bearing the ethyl group (C2) will also be downfield, but to a lesser extent. The protonated aromatic carbons will be found in the more shielded region of the aromatic spectrum.

-

Methoxy Carbon (-OCH₃): The chemical shift for a methoxy carbon on an aromatic ring is typically in the range of 55-60 ppm[1].

-

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂-) is expected around 23 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule, appearing around 14 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Ethyl-6-methoxyphenol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Ethyl-6-methoxyphenol is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic moieties, as well as the alkyl groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (aryl ether) | 1200 - 1275 | Strong |

| C-O stretch (phenol) | 1150 - 1250 | Strong |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature will be a broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the phenol.

-

C-H Stretches: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will be observed as stronger bands just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: A series of bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond vibrations within the aromatic ring.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the aryl ether and the phenol will be present in the fingerprint region, typically between 1150 and 1275 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 2-Ethyl-6-methoxyphenol (C₉H₁₂O₂), the nominal molecular weight is 152 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment | Interpretation |

| 152 | [M]⁺• | Molecular ion |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical |

| 124 | [M - C₂H₄]⁺• | McLafferty rearrangement with loss of ethene |

| 109 | [M - CH₃ - CO]⁺ | Loss of a methyl radical followed by carbon monoxide |

Interpretation and Causality:

-

Molecular Ion ([M]⁺•): The molecular ion peak is expected at m/z 152, corresponding to the molecular weight of the compound.

-

Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for methoxy-containing compounds is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 137.

-

Loss of Ethene ([M - C₂H₄]⁺•): Alkylphenols with an ethyl group can undergo a McLafferty-type rearrangement, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z 124[2][3]. This is a diagnostic fragmentation for ethyl-substituted aromatic compounds.

-

Further Fragmentation: The fragment at m/z 137 can further lose carbon monoxide (CO) to give a fragment at m/z 109.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 2-Ethyl-6-methoxyphenol in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The GC column will separate the compound from any impurities. A typical column would be a non-polar capillary column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.

Conclusion

The comprehensive spectroscopic characterization of 2-Ethyl-6-methoxyphenol through the synergistic use of NMR, IR, and MS provides a robust and self-validating methodology for its unambiguous identification. The predicted data presented in this guide, based on established spectroscopic principles and analysis of related structures, offers a detailed roadmap for researchers working with this compound. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will verify the molecular weight and reveal characteristic fragmentation patterns. This multi-faceted spectroscopic approach is indispensable for ensuring the identity, purity, and quality of 2-Ethyl-6-methoxyphenol in research and development settings.

References

-

Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry. ACS Publications. [Link]

-

(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

(PDF) Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry. ResearchGate. [Link]

Sources

thermal stability of 2-Ethyl-6-methoxyphenol

An In-depth Technical Guide to the Thermal Stability of 2-Ethyl-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a substituted phenolic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] While specific experimental data on the thermal decomposition of 2-Ethyl-6-methoxyphenol is not extensively documented in publicly available literature, this guide synthesizes information from related methoxyphenols and hindered phenolic antioxidants to present a scientifically grounded overview of its expected thermal behavior.[3][4][5][6] The guide outlines probable decomposition pathways, discusses the role of steric hindrance and antioxidant properties in its stability, and provides detailed experimental protocols for assessing its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals working with this compound, enabling them to ensure its quality, safety, and efficacy in their applications.

Introduction to 2-Ethyl-6-methoxyphenol and the Imperative of Thermal Stability

2-Ethyl-6-methoxyphenol, also known as 6-Ethylguaiacol, is an aromatic organic compound characterized by a phenol ring substituted with an ethyl group and a methoxy group at the ortho positions.[7] Its structure, featuring a hydroxyl group, imparts antioxidant properties characteristic of hindered phenols, which are widely used to protect materials from degradation.[6][8][9] In the pharmaceutical and chemical industries, 2-Ethyl-6-methoxyphenol serves as a versatile building block for the synthesis of more complex molecules.[1][2]

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, particularly in drug development and manufacturing. Exposure to elevated temperatures during synthesis, purification, formulation, and storage can lead to degradation, resulting in loss of potency, formation of impurities, and potential safety concerns. A thorough understanding of the thermal behavior of 2-Ethyl-6-methoxyphenol is therefore essential for:

-

Defining Safe Operating Limits: Establishing maximum temperature thresholds for handling and processing to prevent unwanted degradation.

-

Ensuring Product Quality and Purity: Minimizing the formation of thermal degradants that can compromise the quality and efficacy of the final product.

-

Predicting Shelf-Life and Storage Conditions: Determining appropriate storage conditions to maintain the compound's stability over time.

-

Process Optimization: Designing robust and reliable manufacturing processes that account for the compound's thermal limitations.

This guide provides a framework for understanding and evaluating the , drawing upon established principles of physical organic chemistry and thermal analysis.

The Structural Rationale for Stability: A Hindered Phenol Perspective

The is intrinsically linked to its molecular structure as a hindered phenol. Hindered phenols are a class of antioxidants that play a crucial role in preventing oxidative degradation in a wide range of materials, including plastics, lubricants, and fuels.[8] Their efficacy stems from the steric hindrance provided by bulky alkyl groups positioned ortho to the hydroxyl group.[6][8]

In the case of 2-Ethyl-6-methoxyphenol, the ethyl and methoxy groups flanking the hydroxyl group provide a degree of steric shielding. This hindrance makes it more difficult for the hydroxyl proton to be abstracted by species other than highly reactive free radicals.[8] The primary antioxidant mechanism of hindered phenols involves the donation of this hydrogen atom to peroxy radicals, thereby terminating the radical chain reactions that lead to degradation.[6][9] The resulting phenoxy radical is stabilized by resonance, and the steric hindrance from the ortho substituents further inhibits its participation in undesirable side reactions.[6]

Caption: Free radical scavenging mechanism of a hindered phenol.

Probable Thermal Decomposition Pathways

Following this initial step, a cascade of reactions can occur, leading to the formation of various degradation products. A plausible decomposition pathway, adapted from studies on guaiacol (2-methoxyphenol), is outlined below.[3][4][5][10]

-

Initial O–CH3 Bond Cleavage: The process is initiated by the breaking of the methoxy group's ether bond, forming a phenoxy radical and a methyl radical.

-

Decarbonylation and Ring Opening: The resulting phenoxy radical can undergo decarbonylation to form a hydroxycyclopentadienyl radical.[3][4][5] This intermediate can then lose a hydrogen atom to form cyclopentadienone.

-

Formation of Smaller Volatiles: Cyclopentadienone can further decompose through the loss of carbon monoxide to yield smaller, unsaturated hydrocarbons like acetylene and vinylacetylene.[3][4][5]

Caption: A plausible thermal decomposition pathway for 2-Ethyl-6-methoxyphenol.

It is important to note that the presence of the ethyl group may influence the decomposition pathway, potentially leading to additional side reactions involving this substituent.

Experimental Assessment of Thermal Stability

A robust evaluation of the requires the use of thermoanalytical techniques. The two most common and powerful methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] This technique is invaluable for determining the onset of decomposition, the temperature at which the most significant weight loss occurs, and the amount of residual char.[13]

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Ethyl-6-methoxyphenol into a TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of maximum rate of decomposition (Tmax) from the first derivative of the TGA curve (DTG curve).

-

Quantify the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[14] For thermal stability assessment, DSC can be used to determine the onset of decomposition, which is often observed as an exothermic event.[15][16]

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Ethyl-6-methoxyphenol into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear rate of 10 °C/min to a temperature above its expected decomposition range (e.g., 400 °C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the melting point (Tm) as an endothermic peak.

-

Determine the onset of the exothermic decomposition peak, which provides an indication of the decomposition temperature.

-

Caption: Experimental workflow for thermal analysis.

Data Presentation and Interpretation

The data obtained from TGA and DSC experiments should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of Thermal Properties of 2-Ethyl-6-methoxyphenol (Hypothetical Data)

| Parameter | Method | Value | Units |

| Melting Point (Tm) | DSC | e.g., 45-50 | °C |

| Onset of Decomposition (Tonset) | TGA | e.g., 220-230 | °C |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA (DTG) | e.g., 250-260 | °C |

| Residual Mass at 600 °C | TGA | e.g., <5 | % |

| Decomposition Enthalpy | DSC | e.g., -200 | J/g |

Note: The values in this table are hypothetical and should be replaced with experimental data.

Safe Handling and Storage Recommendations

Based on the anticipated thermal behavior of 2-Ethyl-6-methoxyphenol as a hindered phenol, the following recommendations for safe handling and storage are proposed:

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[17] Keep containers tightly closed.

-

Handling: Avoid prolonged exposure to elevated temperatures during processing. Use the experimentally determined Tonset as a guide for setting maximum processing temperatures, incorporating an appropriate safety margin.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, acid anhydrides, and acid chlorides, as these may catalyze decomposition.[18][19]

Conclusion

While specific thermal stability data for 2-Ethyl-6-methoxyphenol is limited, a comprehensive understanding of its likely behavior can be extrapolated from the well-documented properties of related methoxyphenols and hindered phenolic antioxidants. Its structure suggests a degree of inherent stability due to the antioxidant mechanism conferred by the hindered hydroxyl group. However, at elevated temperatures, decomposition is expected to proceed via pathways involving the cleavage of the methoxy group and subsequent ring-opening reactions.

For researchers and professionals in drug development, a thorough experimental evaluation of the using techniques such as TGA and DSC is imperative. The protocols and interpretive framework provided in this guide offer a robust starting point for such investigations, ensuring the safe and effective use of this important chemical intermediate.

References

-

Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

-

Amfine. (n.d.). Hindered Phenols. Retrieved from [Link]

-

Scheer, A. M., Mukarakate, C., Robichaud, D. J., Nimlos, M. R., & Ellison, G. B. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A, 115(46), 13381–13389. [Link]

-

Scheer, A. M., Mukarakate, C., Robichaud, D. J., Nimlos, M. R., & Ellison, G. B. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. The Journal of Physical Chemistry A, 115(46), 13381–13389. [Link]

-

Scheer, A. M., Mukarakate, C., Robichaud, D. J., et al. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. National Renewable Energy Laboratory. [Link]

-

Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

- Giuffrida, F., Saitta, F., & Destaillats, F. (2007). Activity and thermal stability of antioxidants by differential scanning calorimetry and electron spin resonance spectroscopy. Food Chemistry, 101(3), 1108-1114.

-

Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

-

Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. RSC Advances, 11(60), 38161-38173. [Link]